Cas no 1243164-54-6 (2-(tetrahydrofuran-3-yl)-1H-imidazole)

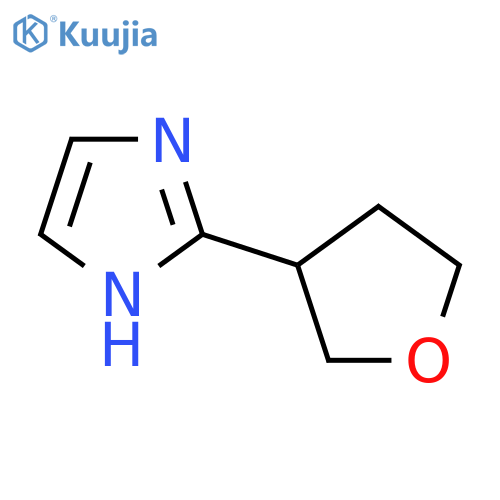

1243164-54-6 structure

商品名:2-(tetrahydrofuran-3-yl)-1H-imidazole

CAS番号:1243164-54-6

MF:C7H10N2O

メガワット:138.167101383209

MDL:MFCD24619471

CID:2150994

PubChem ID:58575418

2-(tetrahydrofuran-3-yl)-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2-(tetrahydro-3-furanyl)-1H-Imidazole

- 2-(oxolan-3-yl)-1H-imidazole

- 2-(tetrahydrofuran-3-yl)-1H-imidazole

- WSANWYWVQCIGPE-UHFFFAOYSA-N

- Z2507919901

-

- MDL: MFCD24619471

- インチ: 1S/C7H10N2O/c1-4-10-5-6(1)7-8-2-3-9-7/h2-3,6H,1,4-5H2,(H,8,9)

- InChIKey: WSANWYWVQCIGPE-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C2=NC=CN2)C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 118

- トポロジー分子極性表面積: 37.9

2-(tetrahydrofuran-3-yl)-1H-imidazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(tetrahydrofuran-3-yl)-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM415838-250mg |

2-(oxolan-3-yl)-1H-imidazole |

1243164-54-6 | 95%+ | 250mg |

$576 | 2023-02-18 | |

| TRC | B417143-10mg |

2-(tetrahydrofuran-3-yl)-1h-imidazole |

1243164-54-6 | 10mg |

$ 70.00 | 2022-06-07 | ||

| Chemenu | CM415838-500mg |

2-(oxolan-3-yl)-1H-imidazole |

1243164-54-6 | 95%+ | 500mg |

$892 | 2023-02-18 | |

| TRC | B417143-100mg |

2-(tetrahydrofuran-3-yl)-1h-imidazole |

1243164-54-6 | 100mg |

$ 365.00 | 2022-06-07 | ||

| Enamine | EN300-298118-0.25g |

2-(oxolan-3-yl)-1H-imidazole |

1243164-54-6 | 95.0% | 0.25g |

$524.0 | 2025-03-19 | |

| Enamine | EN300-298118-5.0g |

2-(oxolan-3-yl)-1H-imidazole |

1243164-54-6 | 95.0% | 5.0g |

$3065.0 | 2025-03-19 | |

| Chemenu | CM415838-1g |

2-(oxolan-3-yl)-1H-imidazole |

1243164-54-6 | 95%+ | 1g |

$1137 | 2023-02-18 | |

| Aaron | AR01B5K4-1g |

2-(oxolan-3-yl)-1H-imidazole |

1243164-54-6 | 95% | 1g |

$1479.00 | 2025-03-30 | |

| Aaron | AR01B5K4-5g |

2-(oxolan-3-yl)-1H-imidazole |

1243164-54-6 | 95% | 5g |

$4240.00 | 2023-12-16 | |

| Enamine | EN300-298118-1g |

2-(oxolan-3-yl)-1H-imidazole |

1243164-54-6 | 95% | 1g |

$1057.0 | 2023-09-06 |

2-(tetrahydrofuran-3-yl)-1H-imidazole 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

1243164-54-6 (2-(tetrahydrofuran-3-yl)-1H-imidazole) 関連製品

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 4964-69-6(5-Chloroquinaldine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量